molecular formula C23H33N5O B4012233 2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide

2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide

Cat. No.: B4012233
M. Wt: 395.5 g/mol
InChI Key: TXJFZCCXOYPTTE-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide is a complex organic compound with a unique structure that includes a diethylamino group, a piperazine ring, and a pyridine ring

Scientific Research Applications

2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperazine and pyridine derivatives, followed by their coupling through a series of reactions. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate hydrochloride
  • 2-(diethylamino)ethyl hydroxy[2-(methylsulfanyl)phenyl]phenylacetate hydrochloride
  • 2-(diisopropylamino)-1-(phenoxymethyl)ethyl phenylacetate hydrochloride

Uniqueness

2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diethylamino group, piperazine ring, and pyridine ring sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O/c1-4-26(5-2)18-22(29)25-17-20-10-8-12-24-23(20)28-15-13-27(14-16-28)21-11-7-6-9-19(21)3/h6-12H,4-5,13-18H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJFZCCXOYPTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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